molecular formula C25H23N3O3S B2796254 2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1007193-04-5

2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2796254
CAS RN: 1007193-04-5
M. Wt: 445.54
InChI Key: PRBILWMQJGBHHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . Computational methods like DFT (Density Functional Theory) and HF (Hartree-Fock) can also be used to predict the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying its reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and NMR (Nuclear Magnetic Resonance) spectra .

Scientific Research Applications

Synthesis and Characterization

The compound was successfully synthesized using a novel derived biologically important 1,2,4-triazole Schiff base. This base was obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. The characterization involved techniques such as FT-IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies .

Antioxidant Activity

The newly synthesized Schiff base was evaluated for its antioxidant activity using various techniques, including the Oyaizu, Dinis, and Blois methods. Understanding its antioxidant properties is crucial for potential therapeutic applications .

Electronic and Spectroscopic Properties

Density functional theory (DFT) calculations were employed to study the molecular structure, vibrational frequencies, and electronic properties. The HOMO–LUMO orbital forms and their energies were determined. Additionally, UV–visible spectra and nuclear magnetic resonance (NMR) values were analyzed .

Nonlinear Optical (NLO) Properties

The compound’s NLO properties, specifically the first hyperpolarizability and polarizability, were investigated. These properties are relevant for applications in optical devices and materials .

Adsorption Properties and Wettability

While not directly related to the compound, understanding its adsorption behavior and wettability can provide insights into its potential applications. Equilibrium surface tension, dynamic surface tension, and contact angle measurements were used to explore these properties .

Other Potential Applications

Beyond the specific fields mentioned above, further research may uncover additional applications. Researchers should explore its interactions with biological systems, potential drug-like properties, and any unique chemical reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological functions .

properties

IUPAC Name

2-ethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-31-22-13-10-17-6-4-5-7-19(17)23(22)25(29)26-24-20-14-32(30)15-21(20)27-28(24)18-11-8-16(2)9-12-18/h4-13H,3,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBILWMQJGBHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

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